molecular formula C14H9IO3 B6080207 4-formylphenyl 2-iodobenzoate

4-formylphenyl 2-iodobenzoate

Cat. No.: B6080207
M. Wt: 352.12 g/mol
InChI Key: XFHZRZRJROEDEO-UHFFFAOYSA-N
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Description

4-Formylphenyl 2-iodobenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a formyl group attached to a phenyl ring and an iodobenzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formylphenyl 2-iodobenzoate typically involves the esterification of 4-formylphenol with 2-iodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature to avoid any side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 2-iodobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-formylphenyl 2-carboxybenzoate.

    Reduction: 4-hydroxymethylphenyl 2-iodobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-Formylphenyl 2-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

    Biology: It can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-formylphenyl 2-iodobenzoate largely depends on the specific chemical reactions it undergoes. For instance, in Suzuki-Miyaura coupling, the compound acts as an electrophile, with the iodine atom being replaced by a nucleophile. The formyl group can participate in various reactions, acting as an electrophilic center in nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formylphenyl 2-iodobenzoate is unique due to the presence of both a formyl group and an iodobenzoate moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(4-formylphenyl) 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9IO3/c15-13-4-2-1-3-12(13)14(17)18-11-7-5-10(9-16)6-8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHZRZRJROEDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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